molecular formula C15H17NO3 B389144 prop-2-ynyl 2-(diethylcarbamoyl)benzoate CAS No. 296883-72-2

prop-2-ynyl 2-(diethylcarbamoyl)benzoate

Cat. No.: B389144
CAS No.: 296883-72-2
M. Wt: 259.3g/mol
InChI Key: CQAKKCMGIBYDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-ynyl 2-(diethylcarbamoyl)benzoate is a chemical compound with the molecular formula C16H19NO3 It is known for its unique structure, which includes a propynyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 2-(diethylcarbamoyl)benzoate typically involves the esterification of 2-[(diethylamino)carbonyl]benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

prop-2-ynyl 2-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

prop-2-ynyl 2-(diethylcarbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-ynyl 2-(diethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The propynyl group can undergo reactions that generate reactive intermediates, which can interact with biological molecules. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propynyl benzoate: Lacks the diethylamino carbonyl group, making it less versatile in certain reactions.

    2-[(Diethylamino)carbonyl]benzoic acid: Lacks the propynyl group, affecting its reactivity and applications.

    Propargyl benzoate: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

prop-2-ynyl 2-(diethylcarbamoyl)benzoate is unique due to the presence of both the propynyl and diethylamino carbonyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

296883-72-2

Molecular Formula

C15H17NO3

Molecular Weight

259.3g/mol

IUPAC Name

prop-2-ynyl 2-(diethylcarbamoyl)benzoate

InChI

InChI=1S/C15H17NO3/c1-4-11-19-15(18)13-10-8-7-9-12(13)14(17)16(5-2)6-3/h1,7-10H,5-6,11H2,2-3H3

InChI Key

CQAKKCMGIBYDKI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC#C

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC#C

Origin of Product

United States

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